molecular formula C17H20ClNOS B11029506 3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide

Cat. No.: B11029506
M. Wt: 321.9 g/mol
InChI Key: MEHODNFQDXMSSV-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C17H20ClNOS and a molecular weight of 321.8648 g/mol . This compound is known for its unique structure, which includes a benzothiophene ring, a chloro substituent, and a carboxamide group. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H20ClNOS

Molecular Weight

321.9 g/mol

IUPAC Name

3-chloro-N-cyclohexyl-N-ethyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H20ClNOS/c1-2-19(12-8-4-3-5-9-12)17(20)16-15(18)13-10-6-7-11-14(13)21-16/h6-7,10-12H,2-5,8-9H2,1H3

InChI Key

MEHODNFQDXMSSV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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